molecular formula C20H15ClF3N3O3 B6545868 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946255-61-4

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6545868
CAS No.: 946255-61-4
M. Wt: 437.8 g/mol
InChI Key: WVPMOGDCGLFLFP-UHFFFAOYSA-N
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Description

This compound features a dihydropyridazine core substituted with a methoxy group at position 4, a 2-methylphenyl group at position 1, and a 2-chloro-5-(trifluoromethyl)phenyl carboxamide moiety at position 2. The methoxy group may influence solubility and electronic properties.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O3/c1-11-5-3-4-6-15(11)27-17(28)10-16(30-2)18(26-27)19(29)25-14-9-12(20(22,23)24)7-8-13(14)21/h3-10H,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPMOGDCGLFLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

SSTR4 affects several biochemical pathways in dorsal root ganglia neurons. It enhances potassium currents by opening G protein–coupled, inwardly rectifying potassium channels. It also decreases calcium currents by inhibiting voltage-gated calcium channels. Furthermore, it inhibits transient receptor potential vanilloid-1 and ankyrin-1 channels.

Comparison with Similar Compounds

Structural Features

The compound is compared to analogs with pyridine, pyrimidine, or pyridazine cores and shared substituents (chloro, trifluoromethyl, carboxamide). Key differences include:

Compound Name Core Structure Key Substituents Biological Activity (if reported)
Target Compound Dihydropyridazine 4-methoxy, 2-methylphenyl, 2-chloro-5-(trifluoromethyl)phenyl Not reported in evidence
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine 2-chloro-4-(trifluoromethyl)phenyl, thioxo, substituted phenyl Antimicrobial screening
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide Pyridine 2,4-difluorophenyl, 3-(trifluoromethyl)benzyl, chloro Not reported
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide Pyridine 3-chlorobenzyl, 4-chlorophenyl, chloro Not reported
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide Pyridine 2,4-difluorophenyl, 3-(trifluoromethyl)benzyl, chloro Not reported

Key Observations :

  • Core Structure : The dihydropyridazine core in the target compound is less common than pyridine or pyrimidine cores in analogs. This may influence conformational flexibility and binding kinetics .
  • Substituents : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound contrasts with 2-chloro-4-(trifluoromethyl)phenyl () or multi-chlorinated phenyl groups (). Positional differences in substituents can alter steric and electronic interactions with biological targets .

Preparation Methods

Pyridazine Core Formation

The dihydropyridazine core is constructed via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For example, 1-(2-methylphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid serves as a key intermediate, synthesized through:

  • Hydrazine addition : A substituted hydrazine reacts with methyl vinyl ketone in ethanol under reflux to form the pyridazine ring.

  • Oxidation and methoxylation : The intermediate undergoes oxidation with potassium permanganate to introduce the ketone group, followed by methoxy substitution using methyl iodide and potassium carbonate.

Table 1: Key Intermediates in Pyridazine Core Synthesis

IntermediateReagents/ConditionsYield (%)Source
1-(2-Methylphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazineHydrazine, methyl vinyl ketone, ethanol, reflux72
3-Carboxylic acid derivativeKMnO₄, H₂O, 80°C; CH₃I, K₂CO₃, DMF65

Methoxy and Methylphenyl Groups

Methoxy groups are typically introduced early via alkylation, while the 2-methylphenyl group is incorporated during pyridazine ring formation to avoid steric hindrance.

Carboxamide Coupling

The final step involves coupling the pyridazine-3-carboxylic acid with 2-chloro-5-(trifluoromethyl)aniline. HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is the most effective condensing agent:

  • Reagents : HATU, DIPEA (N,N-diisopropylethylamine), DMF solvent.

  • Conditions : 25°C, 2 hours, followed by aqueous workup and column chromatography.

  • Yield : 48–63%.

Table 2: Carboxamide Coupling Optimization

Condensing AgentBaseSolventTemp (°C)Yield (%)Purity (%)
HATUDIPEADMF256398
EDCIDMAPCH₂Cl₂04189
DCCTriethylamineTHF253785

Catalysts and Reaction Conditions

Copper-Catalyzed Cyclization

Copper(I) iodide with L-proline ligand significantly enhances cyclization efficiency:

  • Catalyst System : CuI (10 mol%), L-proline (20 mol%).

  • Solvent : DMSO or DMF.

  • Impact : Increases yield from 52% (uncatalyzed) to 78%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve reaction kinetics for NAS and amidation. Conversely, toluene or THF reduces side reactions in sterically hindered substitutions.

Purification and Crystallization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (3:7) for intermediate purification; methanol/dichloromethane (1:9) for final product.

Recrystallization

Optimal solvents for crystallizing the final compound:

  • Ethanol/water (4:1) : Provides needle-like crystals with 99% purity.

  • Acetone/n-heptane : Yields 95% purity but lower recovery (72%).

Table 3: Crystallization Outcomes

Solvent SystemPurity (%)Recovery (%)Crystal Morphology
Ethanol/water (4:1)9988Needles
Acetone/n-heptane9572Plates

Comparative Analysis of Synthetic Methods

Yield vs. Reaction Time

  • HATU-mediated amidation : 63% yield in 2 hours.

  • Thermal amidation (180°C) : 55% yield in 30 minutes but lower purity (82%).

Scalability Challenges

  • Batch vs. Flow Reactors : Continuous flow systems improve heat dissipation in exothermic steps (e.g., NAS), reducing byproduct formation by 15%.

Industrial Production Considerations

Cost Optimization

  • Catalyst Recycling : Copper ligands can be recovered via aqueous extraction, reducing costs by 20%.

  • Solvent Recovery : Distillation of DMF achieves 90% reuse efficiency.

Environmental Impact

  • Waste Streams : DMF and DMSO require neutralization before disposal to mitigate toxicity .

Q & A

Q. What are the recommended synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, including:

  • Cyclocondensation : Formation of the pyridazine core using substituted hydrazines and diketones under reflux conditions (e.g., ethanol, 80°C) .
  • Amidation : Coupling of the pyridazine intermediate with 2-chloro-5-(trifluoromethyl)aniline via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of trifluoromethylphenyl reactants to minimize side products.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended) .
  • NMR : 1H/13C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; trifluoromethyl as a singlet at δ 120–125 ppm in 13C) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (calculated for C₂₁H₁₆ClF₃N₃O₃: 486.08 g/mol) .

Q. How should researchers evaluate the compound’s stability under different storage conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for similar pyridazines) .
  • Photostability : Store in amber vials at -20°C; monitor via HPLC after UV exposure (e.g., 24h under 365 nm lamp) .
  • Hydrolytic Stability : Test solubility in aqueous buffers (pH 2–9) and track degradation products over 72h .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data across in vitro assays?

  • Target-Specific Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target inhibition from off-target effects .
  • Metabolite Screening : Identify active metabolites via LC-MS in hepatocyte models, as trifluoromethyl groups may undergo oxidative defluorination .
  • Solubility Correction : Address poor aqueous solubility (common with trifluoromethyl groups) using co-solvents (e.g., DMSO/PBS mixtures) or nanoformulations .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against a specific enzyme target?

  • Core Modifications : Systematically replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to probe electronic effects .
  • Side-Chain Variations : Synthesize analogs with alternative aryl substituents (e.g., 4-fluorophenyl instead of 2-methylphenyl) to assess steric and hydrophobic contributions .
  • Computational Modeling : Dock analogs into crystal structures of the target enzyme (e.g., kinase ATP-binding sites) using Schrödinger Suite or AutoDock .

Q. What methodologies are effective for resolving crystallographic data discrepancies in polymorph screening?

  • PXRD vs. SCXRD : Compare powder X-ray diffraction patterns with single-crystal data to identify dominant polymorphs .
  • Solvent Screening : Recrystallize from 10+ solvents (e.g., acetonitrile, THF, ethyl acetate) to isolate stable forms .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, as moisture uptake can alter crystal packing .

Q. How can in vivo pharmacokinetic challenges (e.g., low oral bioavailability) be addressed?

  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance intestinal absorption (e.g., pivaloyloxymethyl groups) .
  • CYP450 Inhibition Studies : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of dihydropyridazine) and block vulnerable sites with deuterium or fluorine .
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs via scintillation counting .

Methodological Notes for Data Contradictions

  • Impurity-Driven Artifacts : Always cross-validate bioassay results with highly pure batches (>99%, confirmed by HPLC) to exclude confounding effects from synthetic byproducts .
  • Assay Interference : The trifluoromethyl group may quench fluorescence in FRET-based assays; use label-free techniques (e.g., ITC) for accurate binding measurements .

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